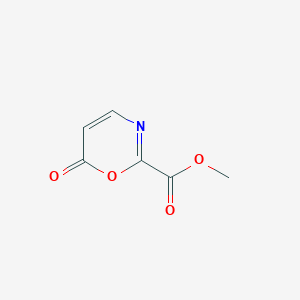
methyl 6-oxo-6H-1,3-oxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has gained considerable attention in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various scientific fields. In
Wirkmechanismus
The mechanism of action of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the formation of carbon-carbon bonds and the formation of metal complexes. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and anti-inflammatory activities. This compound has also been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in lab experiments is its ease of synthesis and availability of reagents. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and activity in biological systems.
Zukünftige Richtungen
There are several future directions for the use of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in scientific research. One of the potential applications of this compound is in the development of new antitumor agents. This compound has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has shown promising results in various scientific fields. This compound has been synthesized using various methods and has been used as a building block for the synthesis of various biologically active molecules. It has also been shown to exhibit antioxidant, antitumor, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-chloroacetic acid with 2-amino-4,5-dimethyl-1,3-oxazine, followed by the reaction with methyl chloroformate. Another method involves the reaction of 2-amino-4,5-dimethyl-1,3-oxazine with methyl chloroformate in the presence of triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Wissenschaftliche Forschungsanwendungen
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has shown promising results in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antifungal agents, and anti-inflammatory agents. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
175728-19-5 |
|---|---|
Produktname |
methyl 6-oxo-6H-1,3-oxazine-2-carboxylate |
Molekularformel |
C6H5NO4 |
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
methyl 6-oxo-1,3-oxazine-2-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-7-3-2-4(8)11-5/h2-3H,1H3 |
InChI-Schlüssel |
AAQDCEWFRGBNBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=CC(=O)O1 |
Kanonische SMILES |
COC(=O)C1=NC=CC(=O)O1 |
Synonyme |
6H-1,3-Oxazine-2-carboxylicacid,6-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



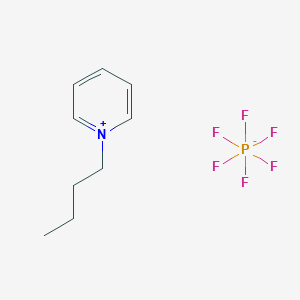
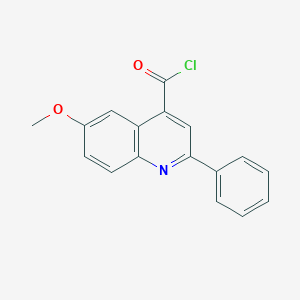
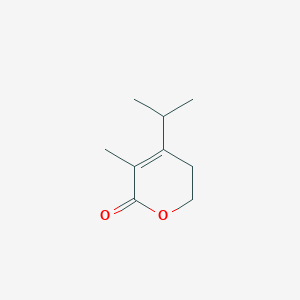
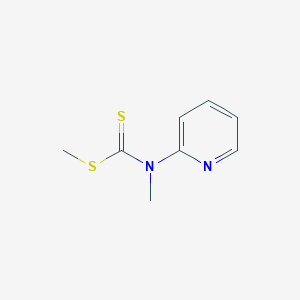



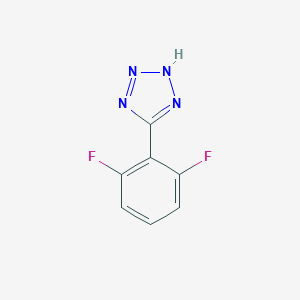
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
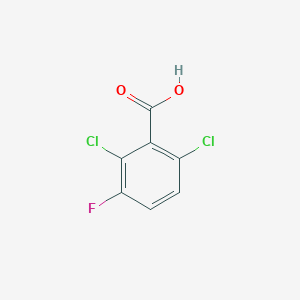
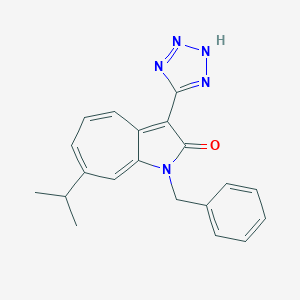
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
